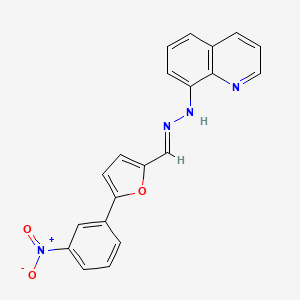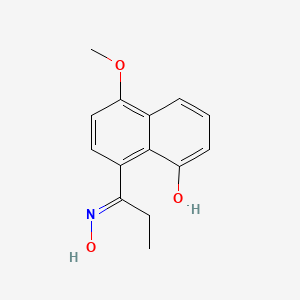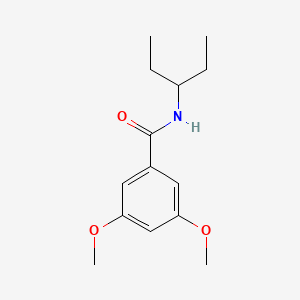
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone, also known as NQH, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and materials science.
科学的研究の応用
5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone has been studied for its potential applications in various scientific fields. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes. Additionally, this compound has been found to inhibit the growth of tumor cells in animal models.
In biochemistry, this compound has been used as a fluorescent probe to detect metal ions such as copper and zinc. The fluorescence of this compound changes in the presence of these metal ions, allowing for their detection and quantification. This compound has also been studied for its potential applications in materials science, particularly as a building block for the synthesis of metal-organic frameworks.
作用機序
The mechanism of action of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone in lab experiments is its solubility in organic solvents, which allows for easy handling and manipulation. Additionally, this compound has been found to be relatively stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone. One area of research is the development of this compound-based fluorescent probes for the detection of other metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biochemistry. Finally, the synthesis of novel derivatives of this compound may lead to the development of compounds with improved properties and applications.
合成法
The synthesis of 5-(3-nitrophenyl)-2-furaldehyde 8-quinolinylhydrazone involves the reaction of 5-(3-nitrophenyl)-2-furaldehyde and 8-hydroxyquinoline in the presence of hydrazine hydrate. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. The purity of this compound can be confirmed using various analytical techniques, including thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
特性
IUPAC Name |
N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)16-7-1-5-15(12-16)19-10-9-17(27-19)13-22-23-18-8-2-4-14-6-3-11-21-20(14)18/h1-13,23H/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPYEMILCSOMDK-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)
![N-[3-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5722070.png)
![2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5722075.png)



![N'-[1-(3-aminophenyl)ethylidene]acetohydrazide](/img/structure/B5722106.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)
![3-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5722132.png)
![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
